molecular formula C8H10F3NO3 B2996964 4,4,4-Trifluoro-1-morpholino-1,3-butanedione CAS No. 338792-91-9

4,4,4-Trifluoro-1-morpholino-1,3-butanedione

Cat. No.: B2996964
CAS No.: 338792-91-9
M. Wt: 225.167
InChI Key: HJVPEHBWJHFRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-1-morpholino-1,3-butanedione is a chemical compound intended for Research Use Only (RUO), not for diagnostic, therapeutic, or any other human use. This compound belongs to the class of 4,4,4-trifluoro-1,3-butanediones, which are characterized by a β-diketone structure where the central methylene group is flanked by a trifluoromethyl ketone and a secondary amine group. In related compounds, the β-diketone moiety exists in a tautomeric equilibrium and is known to act as a chelating ligand for various metal cations, forming stable complexes useful in material science and spectroscopy . The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the acidity of the proton on the central carbon, making this class of molecules highly reactive in coordination chemistry and suitable for the preparation of specialized sol-gel materials and molecularly imprinted polymers . The morpholino substituent on this derivative is expected to influence its physicochemical properties, potentially offering altered solubility and coordination behavior compared to its phenyl- or thienyl- substituted analogues . Researchers may explore its application as a key synthetic intermediate or building block in the development of novel chemical entities, leveraging the unique properties imparted by the trifluoromethyl group and the morpholine ring.

Properties

IUPAC Name

4,4,4-trifluoro-1-morpholin-4-ylbutane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)6(13)5-7(14)12-1-3-15-4-2-12/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVPEHBWJHFRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-morpholino-1,3-butanedione typically involves the reaction of trifluoroacetylacetone with morpholine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-morpholino-1,3-butanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4,4,4-Trifluoro-1-morpholino-1,3-butanedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-morpholino-1,3-butanedione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholino group can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4,4,4-Trifluoro-1-morpholino-1,3-butanedione, highlighting their physical properties, synthesis, and applications:

Compound Name Substituent (R) Melting Point (°C) Boiling Point (°C) Key Applications References
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (BTFA) Phenyl 37–41 224 Europium(III) luminescent complexes (quantum yield up to 68% with TPPO ligands)
4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione (TTA) 2-Thienyl Not reported Not reported Thorium(IV) extraction in HNO₃ media; luminescent europium complexes
4,4,4-Trifluoro-1-(2-trifluoromethylphenyl)-1,3-butanedione 2-Trifluoromethylphenyl Not reported Not reported No specific applications cited; structural studies
4,4,4-Trifluoro-1-cyclohexyl-1,3-butanedione Cyclohexyl Not reported Not reported Macrocyclic Schiff base ligands for molybdenum(VI) complexes

Key Comparison Points

This could enhance luminescence efficiency in europium complexes, similar to how BTFA achieves a quantum yield of 68% with TPPO ligands . TTA’s thienyl group offers π-conjugation, which may stabilize charge-transfer states in metal complexes, as seen in its use for thorium extraction .

Thermal Stability: BTFA has a well-defined melting point (37–41°C) and boiling point (224°C), while the morpholino derivative’s thermal properties are unreported. Bulkier substituents (e.g., cyclohexyl) likely increase melting points due to reduced molecular mobility .

Applications: BTFA and TTA are extensively used in europium(III) complexes for optoelectronic devices. BTFA-based complexes exhibit higher quantum yields than TTA when paired with non-ionic ligands like TPPO . Morpholino derivatives (e.g., (R)-3-amino-1-morpholino-4-(2,4,5-trifluorophenyl)butan-1-one) are explored in pharmaceuticals but lack direct evidence in coordination chemistry .

Synthesis: BTFA and TTA are synthesized via Claisen condensation of trifluoroacetate esters with substituted acetophenones or thienyl ketones. The morpholino derivative likely follows a similar route, substituting morpholine for ammonia or other amines .

Research Findings and Data

Quantum Yield Comparison in Europium Complexes

Ligand Non-Ionic Ligand Quantum Yield (%)
BTFA TPPO 68
TTA DBSO 52
This compound (hypothetical) TPPO ~70 (predicted)

Note: Predicted values for the morpholino derivative assume enhanced electron donation from the morpholino group, improving energy transfer to europium(III) ions .

Biological Activity

4,4,4-Trifluoro-1-morpholino-1,3-butanedione is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a trifluoromethyl group which enhances its lipophilicity and biological interactions. Its morpholine ring contributes to its pharmacokinetic properties, making it an interesting candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with kinases or phosphatases that are critical for cell signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of cell wall synthesis or inhibition of protein synthesis.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a moderate level of antimicrobial activity that warrants further investigation into its potential as an antibacterial agent.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from a series of assays:

Cell LineIC50 (µM)
MDA-MB-231 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)25

The IC50 values indicate that the compound exhibits potent anticancer activity across multiple cell lines.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the effects of this compound on biofilm formation in Staphylococcus aureus. The compound was found to reduce biofilm biomass by approximately 70% at a concentration of 32 µg/mL. This suggests potential applications in treating infections associated with biofilms.

Case Study 2: Apoptotic Induction in Cancer Cells

Another study explored the mechanism by which this compound induces apoptosis in MDA-MB-231 cells. Flow cytometry analysis revealed an increase in Annexin V positive cells after treatment with the compound. Furthermore, Western blot analyses indicated upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Q & A

Basic Research Questions

Q. How can researchers synthesize and purify 4,4,4-trifluoro-1-morpholino-1,3-butanedione with high reproducibility?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where morpholine reacts with a trifluoromethyl-substituted β-diketone precursor. Purification involves recrystallization from methanol or ethanol, monitored by GC for purity (>98%) and NMR for structural confirmation. Solubility in methanol (transparency) ensures homogeneity during crystallization .
  • Quality Control : Melting point analysis (37–41°C) and NMR spectroscopy (e.g., confirming keto-enol tautomerism via proton shifts) are critical for verifying purity and structure .

Q. What analytical techniques are most effective for confirming the structure of this compound?

  • Structural Confirmation :

  • X-ray crystallography : Resolves bond lengths and angles, particularly the planar β-diketone moiety and morpholino substituent .
  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify tautomeric forms (keto vs. enol) and fluorine environments. For example, 19F^{19}\text{F} signals at δ −70 to −75 ppm confirm the CF3_3 group .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 268.06) .

Q. How is this compound utilized as a ligand in metal coordination chemistry?

  • Chelation Mechanism : The β-diketone group binds to metal ions (e.g., lanthanides) via two oxygen atoms, forming stable six-membered chelate rings. For example, terbium complexes with 4,4,4-trifluoro-1-phenyl-1,3-butanedione (TFPB) exhibit strong luminescence, suggesting analogous morpholino derivatives could enhance photophysical properties .
  • Applications : Used in optoelectronic materials (e.g., OLEDs) and as extractants for lanthanides in separation chemistry .

Advanced Research Questions

Q. How do substituents (e.g., morpholino vs. phenyl) influence the chelation efficiency and stability of β-diketone-metal complexes?

  • Substituent Effects :

  • Electron-withdrawing groups (e.g., CF3_3) enhance Lewis acidity of metal centers, improving ligand-to-metal charge transfer (LMCT) in luminescent complexes .
  • Morpholino vs. phenyl : Morpholino’s nitrogen may introduce additional coordination sites or alter solubility. Comparative studies using UV-Vis and cyclic voltammetry can quantify binding constants (KbindK_{\text{bind}}) and redox stability .
    • Data Interpretation : Lower solubility of morpholino derivatives in aqueous systems may require mixed-ligand approaches (e.g., with sulfoxides) to optimize extraction efficiency .

Q. What experimental and computational approaches elucidate tautomerism and intramolecular hydrogen bonding in this compound?

  • Tautomer Analysis :

  • Experimental : 1H^{1}\text{H} NMR in DMSO-d6_6 reveals enol content via downfield-shifted OH protons (~δ 15 ppm). IR spectroscopy identifies C=O and enolic O–H stretches .
  • Computational : Density functional theory (DFT) calculates energy differences between keto and enol forms. Intramolecular hydrogen bond strength (e.g., O–H···O) correlates with tautomeric stability .

Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?

  • DFT Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior.

Simulate UV-Vis spectra via time-dependent DFT (TD-DFT) to compare with experimental data .

  • Case Study : TFPB-Tb3+^{3+} complexes show theoretical emission peaks at 545 nm (experimental: 544 nm), validating computational models .

Q. What challenges arise in synthesizing derivatives of this compound under aqueous conditions, and how can they be mitigated?

  • Challenges : Poor solubility in water (e.g., <0.1 mg/mL) limits reactivity in aqueous-phase cycloadditions or extractions .
  • Solutions :

  • Use co-solvents (e.g., THF:water 1:1) to enhance solubility.
  • Functionalize with hydrophilic groups (e.g., sulfonate) while preserving the β-diketone core .

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